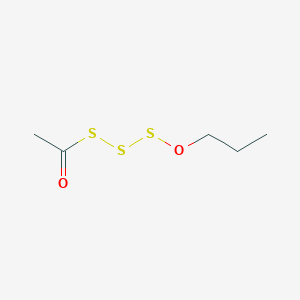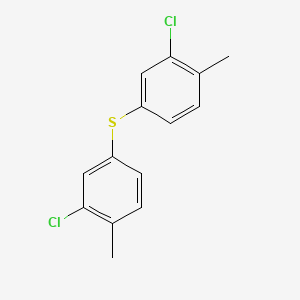
1,1'-Sulfanediylbis(3-chloro-4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfanediylbis(3-chloro-4-methylbenzene) is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two benzene rings connected by a sulfur atom, with each benzene ring substituted by a chlorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(3-chloro-4-methylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylbenzene.
Formation of Sulfide Linkage: The 3-chloro-4-methylbenzene is then reacted with sulfur dichloride (SCl2) under controlled conditions to form the sulfide linkage between the two benzene rings.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfanediylbis(3-chloro-4-methylbenzene) may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions
1,1’-Sulfanediylbis(3-chloro-4-methylbenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or methyl groups on the benzene rings can be replaced by other substituents.
Oxidation Reactions: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce sulfoxides or sulfones.
科学的研究の応用
1,1’-Sulfanediylbis(3-chloro-4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,1’-Sulfanediylbis(3-chloro-4-methylbenzene) involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom and the aromatic rings play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1’-Sulfanediylbis(4-chlorobenzene): Similar structure but lacks the methyl groups.
1,1’-Sulfanediylbis(3-methylbenzene): Similar structure but lacks the chlorine atoms.
1,1’-Sulfanediylbis(4-methylbenzene): Similar structure but lacks the chlorine atoms and has methyl groups in different positions.
Uniqueness
1,1’-Sulfanediylbis(3-chloro-4-methylbenzene) is unique due to the presence of both chlorine and methyl groups on the benzene rings, which can influence its reactivity and interactions with other molecules. This combination of substituents provides distinct chemical and physical properties that can be exploited in various applications.
特性
CAS番号 |
61309-30-6 |
|---|---|
分子式 |
C14H12Cl2S |
分子量 |
283.2 g/mol |
IUPAC名 |
2-chloro-4-(3-chloro-4-methylphenyl)sulfanyl-1-methylbenzene |
InChI |
InChI=1S/C14H12Cl2S/c1-9-3-5-11(7-13(9)15)17-12-6-4-10(2)14(16)8-12/h3-8H,1-2H3 |
InChIキー |
MRFDBPIDCFVKKD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)SC2=CC(=C(C=C2)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-6-azabicyclo[3.2.1]oct-3-ene](/img/structure/B14582594.png)
![2-Oxo-2-[(prop-2-yn-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14582605.png)
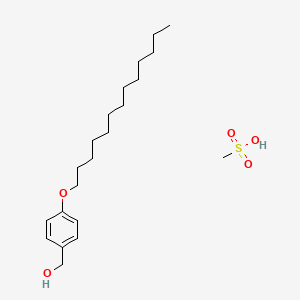
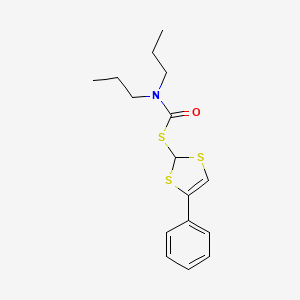
![ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14582624.png)
![1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene](/img/structure/B14582632.png)

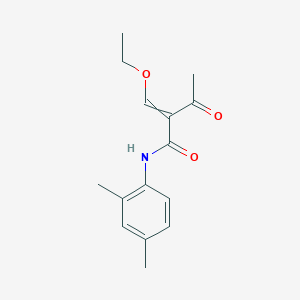
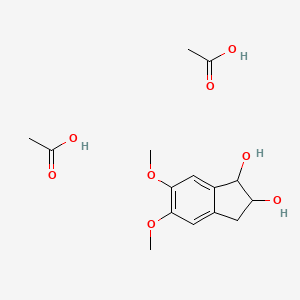
![3-{3-[Methyl(dipropyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14582664.png)
![Acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol](/img/structure/B14582676.png)

![1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14582687.png)
